molecular formula C6H10O4 B1216400 3-Methylglutaric acid CAS No. 626-51-7

3-Methylglutaric acid

Cat. No.: B1216400
CAS No.: 626-51-7
M. Wt: 146.14 g/mol
InChI Key: XJMMNTGIMDZPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylglutaric acid (3MGA) (CAS: 626-51-7) is a dicarboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular mass of 146.14 g/mol . It is a metabolite associated with leucine catabolism and mitochondrial energy metabolism. 3MGA accumulates in genetic disorders such as 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency and AUH (3-methylglutaconyl-CoA hydratase) deficiency, leading to organic acidurias . Its neurotoxic effects, including mitochondrial dysfunction and oxidative stress in brain synaptosomes, have been experimentally validated in rat models .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylglutaric acid can be synthesized through the oxidation of 3-methylglutaric aldehyde. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific strains of bacteria that can metabolize leucine. The fermentation process is optimized to maximize the yield of this compound, and the product is extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Biosynthetic Pathways and Metabolic Reactions

1.1 Leucine Catabolism Side Reactions
3-MGA forms via enzymatic side reactions in leucine metabolism when pathway blocks occur:

  • 3-Methylglutaconyl CoA (3MGC CoA) reduction : Accumulated 3MGC CoA (a leucine pathway intermediate) undergoes reduction at its α-β trans double bond by an unidentified mitochondrial reductase, forming 3-methylglutaryl CoA (3MG CoA) .

  • Thioester hydrolysis : Acyl-CoA thioesterases (ACOTs) hydrolyze 3MG CoA to release free 3-MGA .

Table 1: Key Reactions in 3-MGA Biosynthesis

StepSubstrateProductEnzyme/Mechanism
13MGC CoA3MG CoANon-specific reductase
23MG CoA3-MGAACOT-mediated hydrolysis

1.2 Acetyl CoA Diversion Pathway
Under mitochondrial dysfunction, 3-MGA forms via a novel 5-step sequence from acetyl CoA :

  • Acetyl CoA condensation to acetoacetyl CoA

  • HMG-CoA synthase-mediated addition of acetyl CoA → HMG CoA

  • AUH hydratase conversion to 3MGC CoA

  • Reductase-mediated formation of 3MG CoA

  • ACOT hydrolysis to 3-MGA

This pathway links 3-MGA accumulation to compromised energy metabolism in disorders like Barth syndrome .

Heterogeneous OH Oxidation Reactions

3-MGA undergoes atmospheric oxidation with hydroxyl radicals (- OH), forming functionalized derivatives :

  • Primary products : C6 hydroxyl (3-hydroxy-3-methylglutaric acid) and C6 ketone (3-keto-3-methylglutaric acid) species dominate.

  • Kinetic impact of inorganic salts : Ammonium sulfate (AS) reduces the effective OH uptake coefficient (γeff) by 2.4× compared to pure 3-MGA particles.

Table 2: Oxidation Products and Kinetics

ConditionMajor Productsγeff
Pure 3-MGAHydroxyl (70%), ketone (30%)2.41 ± 0.13
3-MGA + AS (2:1)Hydroxyl (65%), ketone (35%)0.99 ± 0.05

Hydrogen abstraction at tertiary carbon sites drives product distribution, while AS lowers reactivity by surface dilution .

Biochemical Interactions and Enzyme Inhibition

3-MGA directly impacts mitochondrial function:

  • Na+,K+-ATPase inhibition : At 5 mM, 3-MGA reduces activity by 30% in rat synaptosomes via reactive oxygen species (ROS), reversible with antioxidants like melatonin .

  • Mitochondrial dysfunction : 3-MGA decreases redox potential by 25% and elevates ROS (30% increase in DCFH oxidation) .

These effects correlate with neurological symptoms in 3-methylglutaconic aciduria .

Scientific Research Applications

Diagnostic Applications

1.1. Metabolic Disorder Diagnosis

3-Methylglutaric acid is prominently used as a biomarker for diagnosing certain metabolic disorders, particularly those involving deficiencies in specific enzymes such as 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) and 3-methylglutaconyl-CoA hydratase (AUH). Elevated levels of this compound in urine are indicative of these conditions, which can lead to serious health issues if not diagnosed early.

  • Case Studies : Research has documented cases of patients with 3-hydroxy-3-methylglutaric aciduria, where the presence of this compound was confirmed through urinary organic acid analysis. For instance, a study reported a patient who exhibited metabolic acidosis and was subsequently diagnosed based on elevated urinary levels of this compound among other metabolites .

1.2. Analytical Techniques

The detection of this compound is typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise quantification and differentiation between primary and secondary forms of 3-methylglutaric aciduria, enhancing diagnostic accuracy .

Research Applications

2.1. Understanding Metabolic Pathways

Research on this compound has provided insights into mitochondrial energy metabolism and its connection to various inborn errors of metabolism. The compound is involved in a novel biosynthetic pathway termed the "acetyl CoA diversion pathway," which is activated under conditions where mitochondrial function is compromised . This pathway elucidates how disturbances in mitochondrial function can lead to the accumulation of this compound.

2.2. Case Studies in Metabolic Research

Numerous studies have investigated the implications of elevated this compound levels in conditions like Barth syndrome and other mitochondrial disorders. For instance, one study highlighted how secondary 3-methylglutaric aciduria occurs due to impaired mitochondrial energy metabolism, showcasing its relevance in understanding complex metabolic disorders .

Therapeutic Applications

3.1. Potential Interventions

While direct therapeutic applications of this compound are still under investigation, understanding its role in metabolic pathways opens avenues for potential treatments for conditions associated with its accumulation. For example, dietary management strategies focusing on limiting leucine intake have been suggested for patients with enzyme deficiencies leading to elevated levels of this compound .

3.2. Long-term Management Strategies

For patients diagnosed with conditions related to high levels of this compound, long-term management may include dietary modifications and supplementation strategies aimed at reducing toxic metabolite accumulation and improving metabolic control .

Summary Table of Key Findings

Application AreaKey Insights
Diagnostic UseBiomarker for enzyme deficiencies; elevated urinary levels indicate disorders
Analytical TechniquesGC-MS and NMR for detection and quantification
Research InsightsConnection to mitochondrial dysfunction; role in metabolic pathways
Therapeutic StrategiesDietary management; potential for future therapeutic interventions

Mechanism of Action

3-Methylglutaric acid exerts its effects by participating in the catabolism of leucine. It is converted to 3-methylglutaconyl-coenzyme A by the enzyme 3-methylglutaconyl-coenzyme A hydratase. This intermediate is further metabolized to 3-hydroxy-3-methylglutaryl-coenzyme A, which enters the cholesterol biosynthesis pathway . The accumulation of this compound in metabolic disorders is due to defects in this enzymatic pathway .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Glutaric Acid

  • Structure : A linear dicarboxylic acid (C₅H₈O₄), lacking the methyl branch present in 3MGA.
  • Metabolic Role : Central to glutaric aciduria type I (GA1) , caused by glutaryl-CoA dehydrogenase deficiency. Accumulation of glutaric acid and 3-hydroxyglutaric acid leads to striatal neurodegeneration .
  • Contrast with 3MGA : While both are dicarboxylic acids, glutaric acid is directly involved in lysine/tryptophan metabolism, whereas 3MGA arises from leucine catabolism and mitochondrial acetyl-CoA shunt pathways .

3-Methylglutaconic Acid

  • Structure : An unsaturated dicarboxylic acid (C₆H₈O₄) with a conjugated double bond.
  • Metabolic Role : Elevated in 3-methylglutaconic aciduria , often co-occurring with 3MGA in disorders like Barth syndrome (BTHS) . Both acids are products of defective leucine metabolism and mitochondrial dysfunction .
  • Key Difference : 3-Methylglutaconic acid is an intermediate in the leucine degradation pathway, whereas 3MGA is a terminal metabolite linked to secondary mitochondrial dysfunction .

2-Hydroxyglutaric Acid and 3-Hydroxyglutaric Acid

  • Structure : Isomers differing in hydroxyl group position (2-hydroxy vs. 3-hydroxy).
  • Metabolic Role :
    • 2-Hydroxyglutaric acid : Accumulates in D-2-hydroxyglutaric aciduria (mitochondrial enzyme defects) and is associated with developmental delays.
    • 3-Hydroxyglutaric acid : A biomarker for glutaric aciduria type I and a neurotoxic compound .
  • Contrast with 3MGA : These hydroxy derivatives are more polar and exhibit distinct neurotoxic mechanisms. 3MGA primarily disrupts mitochondrial ATP production, while hydroxyglutaric acids interfere with neurotransmitter metabolism .

Adipic Acid (Hexanedioic Acid)

  • Structure : A linear six-carbon dicarboxylic acid (C₆H₁₀O₄).
  • Metabolic Role : Derived from fatty acid oxidation and lysine metabolism. Elevated in lysine metabolism disorders and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
  • Its excretion pattern in urine decreases with age in healthy individuals, whereas 3MGA levels are more variable and pathology-dependent .

3-Hydroxy-3-Methylglutaric Acid

  • Structure : A hydroxylated derivative of 3MGA (C₆H₁₀O₅).
  • Metabolic Role : Intermediate in the mevalonate pathway and ketogenesis. Elevated in HMGCL deficiency , alongside 3MGA .
  • Key Difference : This compound is a precursor for cholesterol synthesis, whereas 3MGA is a byproduct of mitochondrial energy metabolism dysfunction .

Biochemical and Clinical Data Comparison

Compound Molecular Formula Associated Enzyme Defects Key Disorders Neurotoxicity Mechanism
3-Methylglutaric acid C₆H₁₀O₄ HMGCL, AUH 3-Methylglutaconic aciduria, BTHS Mitochondrial dysfunction, oxidative stress
Glutaric acid C₅H₈O₄ Glutaryl-CoA dehydrogenase Glutaric aciduria type I Striatal neurodegeneration
3-Methylglutaconic acid C₆H₈O₄ TAZ1, SERAC1 Barth syndrome, mitochondrial disorders Impaired phospholipid remodeling
2-Hydroxyglutaric acid C₅H₈O₄ D-2-hydroxyglutarate dehydrogenase D-2-hydroxyglutaric aciduria Neurotransmitter disruption
Adipic acid C₆H₁₀O₄ MCAD, lysine metabolism enzymes MCAD deficiency, lysinuria Non-toxic in low concentrations

Pathophysiological and Therapeutic Insights

  • Mitochondrial Shunt Pathway : 3MGA accumulation in mitochondrial disorders is linked to the acetyl-CoA shunt , a compensatory pathway activated when TCA cycle flux is impaired .
  • Therapeutic Strategies :
    • Antioxidants : Vitamin E and CoQ10 mitigate 3MGA-induced oxidative stress .
    • Dietary Management : Low-leucine diets reduce 3MGA production in HMGCL deficiency .

Biological Activity

3-Methylglutaric acid (MGA) is a dicarboxylic acid that has garnered attention due to its involvement in various metabolic pathways and its implications in mitochondrial dysfunction. This article explores the biological activities of this compound, focusing on its effects on mitochondrial function, oxidative stress, and its association with metabolic disorders.

Chemical and Metabolic Context

This compound is primarily associated with deficiencies in specific enzymes involved in the leucine catabolic pathway, notably 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) and 3-methylglutaconyl-CoA hydratase (AUH) . These deficiencies lead to the accumulation of MGA in urine, which is indicative of disrupted mitochondrial energy metabolism. The metabolic pathway for this compound involves its synthesis from acetyl-CoA via a novel "acetyl-CoA diversion pathway," particularly when electron transport chain function is compromised .

Mitochondrial Dysfunction and Oxidative Stress

Research indicates that this compound significantly impacts mitochondrial function. A study demonstrated that MGA reduced mitochondrial redox potential by approximately 25% and inhibited the activity of Na+^+, K+^+-ATPase by 30% in synaptosomal preparations from rat cerebral cortex . This inhibition is linked to increased production of reactive oxygen species (ROS), suggesting that MGA compromises mitochondrial integrity and bioenergetics.

Key Findings on Mitochondrial Effects

  • Inhibition of ATPase Activity : MGA impairs Na+^+, K+^+-ATPase activity, crucial for maintaining neuronal excitability and neurotransmission .
  • Reactive Species Production : Co-incubation with antioxidants prevented the inhibitory effects of MGA, indicating that oxidative stress plays a central role in its mechanism of action .
  • Bioenergetic Dysfunction : Alterations in mitochondrial dynamics were observed alongside changes in redox homeostasis, including increased lipid peroxidation and decreased antioxidant defenses over time following MGA exposure .

Case Studies and Research Findings

Several studies highlight the implications of this compound in metabolic disorders:

  • Neurotoxic Effects : In neonatal rat models, MGA was shown to disrupt bioenergetics and redox homeostasis, leading to neural injury. The study reported significant reductions in enzymatic antioxidant defenses (e.g., glutathione reductase) following MGA exposure .
  • Association with Inborn Errors of Metabolism : The presence of 3-methylglutaric aciduria has been documented in various metabolic disorders unrelated to leucine metabolism, underscoring its role as a biomarker for mitochondrial dysfunction .

Data Summary

Parameter Effect of this compound Reference
Mitochondrial Redox PotentialDecreased by 25%
Na+^+, K+^+-ATPase ActivityInhibited by 30%
Lipid PeroxidationIncreased
Antioxidant DefensesDecreased

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 3-methylglutaric acid in solid-state NMR studies?

  • Methodological Answer : For synthesis, dissolve this compound in solvents like acetone, acetonitrile, or ethanol at concentrations of 100 mg/mL, followed by slow solvent evaporation to crystallize the compound. Characterize purity via powder X-ray diffraction (PXRD) and differential thermal analysis (DTA). Ensure consistency in polymorph screening by verifying all crystallized samples match the same phase using PXRD . For NMR characterization, use single-crystal X-ray diffraction to resolve atomic coordinates and validate chemical shifts against computational models (e.g., DFT-D and molecular dynamics simulations) .

Q. How can researchers validate the identity of this compound in metabolic pathway studies?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with stable isotope tracing to track this compound as a leucine metabolite. Cross-reference findings with enzymatic assays (e.g., HMGCL and AUH enzyme activity) to confirm its role in leucine catabolism. Use high-purity commercial standards and replicate results across multiple biological models to mitigate contamination risks .

Q. What are the key considerations for integrating this compound into calibration protocols for ss-NMR spectrometers?

  • Methodological Answer : Ensure the compound’s thermal stability and dynamic behavior are accounted for during calibration. Compare experimental 13C^{13}\text{C} chemical shifts (e.g., carboxyl carbons at ~170-180 ppm) with computational shieldings derived from energy-minimized structures. Address discrepancies by incorporating molecular dynamics (MD) simulations to model thermal motion, which reduces root-mean-square deviations (RMSD) between calculated and observed shifts .

Advanced Research Questions

Q. How do discrepancies between experimental and computational NMR data for this compound arise, and what strategies resolve them?

  • Methodological Answer : Discrepancies often stem from neglecting thermal motion in static DFT-D calculations. To resolve this, perform MD simulations to average atomic positions over time, particularly for carboxyl carbons where overestimations of 5.6 ppm can occur. Validate results using hybrid approaches (e.g., combining static DFT-D for rigid structures with MD for dynamic phases like adamantane). Cross-check with PXRD to confirm structural integrity .

Q. What role does this compound play in enhancing the efficiency of CO2_2 fixation in deep eutectic solvents (DES)?

  • Methodological Answer : As a hydrogen bond donor (HBD) in DES, this compound facilitates epoxide ring-opening in CO2_2 fixation reactions. Optimize solvent composition by comparing its performance with alternative HBDs (e.g., levulinic acid). Use density functional theory (DFT) to map hydrogen-bonding networks and identify transition states. Experimental yields (~87% with this compound) should be validated via 1H^{1}\text{H} NMR and IR spectroscopy to quantify reaction intermediates .

Q. How can researchers address challenges in reproducing ss-NMR spectra of this compound across different laboratories?

  • Methodological Answer : Standardize protocols by:

  • Using identical crystallization conditions (solvent, concentration, evaporation rate).
  • Calibrating spectrometers with reference compounds like glycine or adamantane.
  • Sharing MD trajectory files to ensure consistent thermal motion modeling.
    Publish raw data (e.g., shielding tensors, crystal coordinates) in supplementary materials to enable cross-validation .

Q. What computational frameworks best predict the solid-state behavior of this compound in polymorph screening?

  • Methodological Answer : Employ a hybrid DFT-D/MD approach using software like CASTEP or Gaussian. For static calculations, optimize geometries with dispersion-corrected functionals (e.g., B3LYP-D3). For dynamic phases, run MD simulations with the COMPASS force field. Validate predictions against experimental PXRD and DTA data. Note that MD with incorrect force fields (e.g., leading to distorted glycine structures) increases RMSD errors, necessitating careful force field selection .

Q. Data Analysis and Interpretation

Q. How should researchers reconcile contradictory reports on this compound’s metabolic significance in disease models?

  • Methodological Answer : Conduct meta-analyses of studies linking this compound to enzymatic defects (e.g., HMGCL deficiency). Use multivariate statistics to control for confounding variables like diet or genetic background. Validate findings via targeted metabolomics in knockout animal models. Cross-reference with clinical databases (e.g., OMIM) to assess pathogenicity .

Q. What statistical methods are appropriate for comparing this compound’s catalytic performance in green chemistry applications?

  • Methodological Answer : Apply ANOVA to compare reaction yields across solvent systems (e.g., DES vs. ionic liquids). Use principal component analysis (PCA) to correlate solvent properties (viscosity, H-bond strength) with catalytic efficiency. Report confidence intervals for IC50_{50} or EC50_{50} values in enzyme inhibition studies .

Properties

IUPAC Name

3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMNTGIMDZPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211649
Record name 3-Methylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

626-51-7
Record name 3-Methylglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLGLUTARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLGLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0P190C7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

80 - 82 °C
Record name Methylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylglutaric acid
Reactant of Route 2
3-Methylglutaric acid
Reactant of Route 3
3-Methylglutaric acid
Reactant of Route 4
3-Methylglutaric acid
Reactant of Route 5
Reactant of Route 5
3-Methylglutaric acid
Reactant of Route 6
Reactant of Route 6
3-Methylglutaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.